molecular formula C9H7N3O2 B13081900 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid

Cat. No.: B13081900
M. Wt: 189.17 g/mol
InChI Key: DRAQCBIUUPSNFC-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Common reagents include phenylhydrazine and pyridine derivatives, with iodine often used as a catalyst .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazole-pyridine compounds .

Scientific Research Applications

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    1H-pyrazolo[3,4-c]pyridine: Shares the pyrazole-pyridine framework but differs in the position of the nitrogen atoms.

    1H-pyrazolo[4,3-c]pyridine: Another isomer with distinct chemical properties and applications

Uniqueness: 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-pyrazol-1-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-4-10-6-8(7)12-5-1-3-11-12/h1-6H,(H,13,14)

InChI Key

DRAQCBIUUPSNFC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=C(C=CN=C2)C(=O)O

Origin of Product

United States

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